molecular formula C9H15O8P B12561663 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid CAS No. 173039-11-7

2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid

Cat. No.: B12561663
CAS No.: 173039-11-7
M. Wt: 282.18 g/mol
InChI Key: GZNKYXXCKRYSFH-UHFFFAOYSA-N
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Description

2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves multiple steps, including the introduction of carboxyethyl and hydroxyphosphoryl groups to a pentanedioic acid backbone. Common synthetic routes may involve the use of reagents such as phosphoric acid derivatives and carboxylic acids under controlled conditions. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the hydroxyphosphoryl group to other functional groups.

    Substitution: The carboxyethyl and hydroxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The hydroxyphosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Glutaric acid: Shares the pentanedioic acid backbone but lacks the carboxyethyl and hydroxyphosphoryl groups.

    Phosphoenolpyruvic acid: Contains a phosphoryl group but differs in its overall structure and functional groups.

Uniqueness

2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is unique due to the combination of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

173039-11-7

Molecular Formula

C9H15O8P

Molecular Weight

282.18 g/mol

IUPAC Name

2-[[2-carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid

InChI

InChI=1S/C9H15O8P/c10-7(11)2-1-6(9(14)15)5-18(16,17)4-3-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

GZNKYXXCKRYSFH-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CP(=O)(CCC(=O)O)O)C(=O)O

Origin of Product

United States

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